![molecular formula C25H23N5O6 B2802059 methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896297-03-3](/img/no-structure.png)

methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

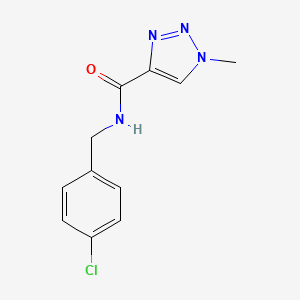

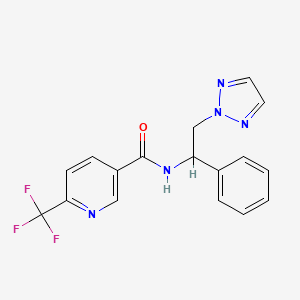

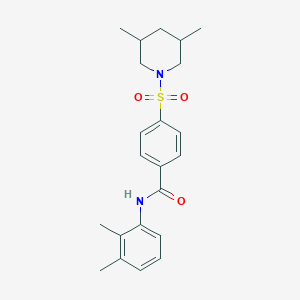

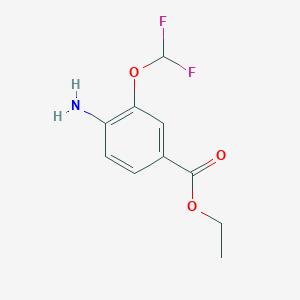

This compound is a complex organic molecule that contains several functional groups, including a purine ring (a type of heterocyclic aromatic organic compound), an imidazole ring (a type of organic compound with a five-membered ring), and a phenyl group (a functional group made up of a six-membered aromatic ring, minus one hydrogen atom) .

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. Without specific information or a known synthesis route for this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the various rings and functional groups .Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on its exact molecular structure. The presence of various functional groups suggests that it could participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Research has led to the synthesis and biological evaluation of various imidazo[2,1-f]purin-3(2H,4H,8H)-yl derivatives, exploring their potential as therapeutic agents. For instance, studies on the synthesis of imidazo[2,1-f]purine-2,4-dione derivatives have shown that these compounds exhibit significant anxiolytic and antidepressant activities, suggesting their potential for further pharmacological development (Zagórska et al., 2009). Similarly, the creation of 2-phenylimidazo[2,1-i]purin-5-ones has been explored for their affinity towards human A3 adenosine receptors, revealing potent and selective inverse agonist properties (Ozola et al., 2003).

Chemical Transformations and Molecular Modeling

The research has also extended to chemical transformations and molecular modeling to understand the influence of electronic and steric effects on the properties of imidazole ligands. This includes studies on the electronic and substituent influence on imidazole ring capacities, providing insights into their donor-acceptor characteristics, which are crucial for designing compounds with enhanced biological activities (Eseola et al., 2012).

Potential Anticancer Activity

Another area of interest is the design and synthesis of purine-diones and pyridopyrimidine-diones, aiming at developing compounds with anticancer activity. Such studies have led to the identification of novel olomoucine analogues with promising inhibitory effects against specific cancer cell lines, indicating potential applications in cancer therapy (Hayallah, 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the synthesis of the imidazo[2,1-f]purin-3(2H,4H,8H)-yl core structure, followed by the attachment of the 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate group to the core structure via an esterification reaction." "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "methyl acetoacetate", "ammonium acetate", "methyl iodide", "phenylhydrazine", "sodium hydroxide", "potassium carbonate", "2-chloro-6-methylpurine", "acetic anhydride", "triethylamine", "palladium on carbon", "2,4-dimethoxyphenylboronic acid", "1-bromo-3-methyl-2-nitrobenzene", "sodium methoxide", "acetic acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "hexane" ] "Reaction": [ "Step 1: Synthesis of 2,4-dimethoxychalcone by condensation of 2,4-dimethoxybenzaldehyde and methyl acetoacetate in the presence of ammonium acetate.", "Step 2: Synthesis of 2,4-dimethoxychalcone hydrazone by reaction of 2,4-dimethoxychalcone with phenylhydrazine in the presence of sodium hydroxide.", "Step 3: Synthesis of 2-chloro-6-methylimidazo[2,1-f]purine by reaction of 2-chloro-6-methylpurine with 2,4-dimethoxychalcone hydrazone in the presence of potassium carbonate.", "Step 4: Synthesis of 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid by esterification of 2-chloro-6-methylimidazo[2,1-f]purine with methyl iodide, followed by reaction with acetic anhydride and triethylamine to form the corresponding acetic acid intermediate, and then reaction with 2,4-dimethoxyphenylboronic acid in the presence of palladium on carbon.", "Step 5: Synthesis of methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate by esterification of 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid with methanol in the presence of sodium methoxide." ] } | |

CAS-Nummer |

896297-03-3 |

Produktname |

methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate |

Molekularformel |

C25H23N5O6 |

Molekulargewicht |

489.488 |

IUPAC-Name |

methyl 2-[6-(2,4-dimethoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |

InChI |

InChI=1S/C25H23N5O6/c1-27-22-21(23(32)29(25(27)33)14-20(31)36-4)28-13-18(15-8-6-5-7-9-15)30(24(28)26-22)17-11-10-16(34-2)12-19(17)35-3/h5-13H,14H2,1-4H3 |

InChI-Schlüssel |

UVBCKNHDKNURMF-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B2801976.png)

![N-[2-(butan-2-yloxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2801977.png)

![N-(1-cyanocycloheptyl)-2-[5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2801980.png)

![[4-Chloro-3-(prop-2-ynylamino)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2801981.png)

![2-[(4-Bromo-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2801982.png)

![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2801988.png)

![2,2'-(Bromomethylene)bis[1-fluoro-4-trifluoromethyl)benzene]](/img/structure/B2801992.png)

![N-[(4-Cyclopentyloxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2801997.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2801999.png)